Methyl 4-((4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)carbamoyl)benzoate
Description
Methyl 4-((4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)carbamoyl)benzoate is a heterocyclic compound featuring a thiazole core substituted with a thiophen-2-yl group at position 4, a 2,2,2-trifluoroacetyl moiety at position 5, and a carbamoyl-linked benzoate ester at position 2. This structure integrates electron-withdrawing (trifluoroacetyl) and electron-donating (thiophene) groups, which may enhance its reactivity and biological activity.
Properties
IUPAC Name |
methyl 4-[[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2O4S2/c1-27-16(26)10-6-4-9(5-7-10)15(25)23-17-22-12(11-3-2-8-28-11)13(29-17)14(24)18(19,20)21/h2-8H,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOURXXSVKIDIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C(F)(F)F)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-((4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)carbamoyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 440.41 g/mol. Its structure includes a thiazole ring, a thiophene moiety, and a benzoate group, which are known to contribute to various biological activities.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Research indicates that compounds with thiazole and thiophene structures often exhibit:
- Antimicrobial activity : These compounds can inhibit the growth of bacteria and fungi.
- Anticancer properties : They may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases and modulation of cell cycle progression.
- Enzyme inhibition : The compound may act as an inhibitor of enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases.
Antimicrobial Activity
Studies have demonstrated that derivatives containing thiazole and thiophene exhibit significant antimicrobial properties. For instance, certain analogs have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
Anticancer Activity
Research has focused on the anticancer potential of this compound. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound's mechanism involves the induction of cell cycle arrest and apoptosis.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.0 | Apoptosis induction |
| A549 | 7.5 | Cell cycle arrest |
| HeLa | 6.0 | Inhibition of proliferation |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit AChE, which is particularly relevant in the context of Alzheimer's disease. Preliminary results suggest that it possesses a moderate inhibitory effect on AChE with an IC50 value of around 10 µM.
Case Studies
-
Case Study 1: Antimicrobial Efficacy
- A study conducted on various derivatives showed that this compound exhibited superior antimicrobial activity compared to standard antibiotics. The study highlighted its potential as a lead compound for developing new antimicrobial agents.
-
Case Study 2: Anticancer Activity
- In vitro assays revealed that the compound effectively reduced cell viability in cancer cell lines by promoting apoptosis. Flow cytometry analysis demonstrated an increase in sub-G1 phase cells, indicating apoptotic events.
Research Findings
Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity. Molecular docking studies have provided insights into its binding interactions with target proteins, suggesting that modifications to the thiophene and thiazole rings could improve potency.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs in the thiazole, thiadiazole, and benzamide families. Key differences in substituents, synthetic routes, and bioactivity are summarized below.
Structural Analogues and Substituent Effects
Pharmacological and Physicochemical Properties
- Anticancer Activity : Thiazole derivatives with electron-withdrawing groups (e.g., trifluoroacetyl, nitro) show enhanced cytotoxicity (). The target compound’s trifluoroacetyl moiety may confer similar advantages .
- Toxicity : While the target compound’s safety profile is undocumented, structurally related thiadiazole-benzoate hybrids () exhibit moderate acute toxicity (Category 4), suggesting caution in handling .
Key Research Findings from Analogues
- trifluoroacetyl may modulate efficacy .
- Kinase Inhibition : Trifluoroethyl-substituted thiazoles () are potent CDK9 inhibitors, implying the target compound’s trifluoroacetyl group could similarly target kinase pathways .
- Docking Studies : Thiazole-triazole acetamides () show binding affinity to enzymatic active sites, suggesting the target compound’s carbamoyl benzoate may facilitate analogous interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
